N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide

Description

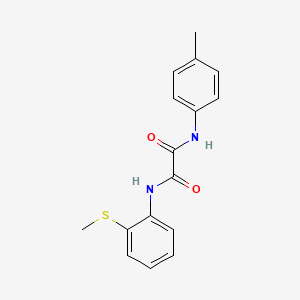

N1-(2-(Methylthio)phenyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core with substituted aromatic groups at both nitrogen termini. The N1 position is functionalized with a 2-(methylthio)phenyl group, introducing a sulfur-containing methylthio (-SMe) moiety at the ortho position of the benzene ring. The N2 position features a p-tolyl group (4-methylphenyl), contributing hydrophobicity and steric bulk.

Properties

IUPAC Name |

N-(4-methylphenyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)17-15(19)16(20)18-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWLQKILPAFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide typically involves the reaction of 2-(methylthio)aniline with p-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects:

- Electron-Withdrawing Groups (Cl, CN) : Increase polarity and metabolic resistance but may reduce synthetic yields (e.g., compound 22, 23% yield) .

- Electron-Donating Groups (MeO, MeS) : Improve solubility and bioavailability. Methylthio (-SMe) offers unique sulfur-mediated interactions in enzyme binding .

- Bulkier Groups (Adamantyl) : Enhance target selectivity but may complicate synthesis .

A. Enzyme Inhibition :

B. Flavor Modulation :

- S336 (2,4-dimethoxybenzyl/pyridinylethyl) is a high-potency umami agonist. The target compound’s p-tolyl group could mimic hydrophobic interactions of S336’s pyridinylethyl chain, but its methylthio group might introduce bitter or savory notes .

C. Toxicology :

- The methylthio group may alter metabolic pathways, necessitating specific toxicological evaluation.

Physicochemical Properties

- Solubility : Methoxy and methylthio groups enhance water solubility compared to halogens.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) for methylthio analogs are expected at m/z ~340–360, similar to compound 19 (m/z 376.9) .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in modulating various cellular processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on protein kinases, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide is characterized by its oxalamide backbone, which is known for its ability to interact with biological targets. The specific structural features include:

- Methylthio group : Enhances lipophilicity and may influence binding affinity.

- Phenyl and tolyl substituents : Contribute to the compound's overall hydrophobic character.

The primary biological activity of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide revolves around its interaction with protein kinases. It has been shown to modulate enzymatic activity related to various signaling pathways, including those involved in cell proliferation and differentiation.

Key Mechanisms:

- Protein Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases, which are crucial in regulating cell cycle progression and apoptosis. This inhibition can lead to reduced tumor growth in cancer models.

- Cellular Proliferation Modulation : By affecting kinase activity, the compound can alter cellular proliferation rates, making it a candidate for anti-cancer therapies.

Research Findings

Recent studies have highlighted the biological efficacy of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Line Study : In a study involving various cancer cell lines, N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide demonstrated significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Kinase Activity Assessment : A detailed assessment revealed that this compound effectively inhibited c-Kit kinase activity, which is often overexpressed in several malignancies. This inhibition correlated with decreased cell viability in c-Kit-dependent tumor models.

- Microbial Resistance Testing : The compound was also evaluated for its antimicrobial properties against common bacterial strains. Results indicated moderate inhibitory effects, suggesting potential utility as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.